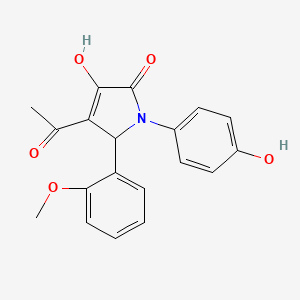![molecular formula C27H25N3O3S2 B14948951 N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B14948951.png)
N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene sulfonamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the hydrazinecarbonyl intermediate: This involves the reaction of thiophene-2-carbaldehyde with hydrazine to form the hydrazone.
Coupling with benzene sulfonamide: The hydrazone is then reacted with benzene sulfonamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE: is similar to other benzene sulfonamide derivatives, such as:
Uniqueness
The uniqueness of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H25N3O3S2 |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C27H25N3O3S2/c1-20-14-16-23(17-15-20)35(32,33)30(19-22-9-4-3-5-10-22)25-12-7-6-11-24(25)27(31)29-28-21(2)26-13-8-18-34-26/h3-18H,19H2,1-2H3,(H,29,31)/b28-21+ |
InChI-Schlüssel |
XAFZMWIYFMFGPV-SGWCAAJKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=CS4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14948878.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)

![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)

![N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14948906.png)
![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B14948967.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14948972.png)
